Tert-butyl 3-aminofuran-2-carboxylate
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Overview
Description
Tert-butyl 3-aminofuran-2-carboxylate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by its tert-butyl group attached to the nitrogen atom of the aminofuran carboxylate, which provides steric hindrance and enhances its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminofuran-2-carboxylate typically involves the reaction of 3-aminofuran-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-aminofuran-2-carboxylic acid+tert-butyl chloroformate→tert-butyl 3-aminofuran-2-carboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-aminofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 3-aminofuran-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-aminofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the study of enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminofuran-2-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The compound can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Tert-butyl carbamate: Another commonly used protecting group for amines.
Benzyl carbamate: Used for similar purposes but has different removal conditions.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with base-labile removal conditions.
Uniqueness: Tert-butyl 3-aminofuran-2-carboxylate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the aminofuran carboxylate. This makes it particularly useful in applications where selective protection and deprotection of amines are required.
Properties
IUPAC Name |
tert-butyl 3-aminofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRROUQLCUCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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